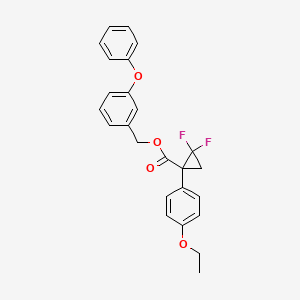

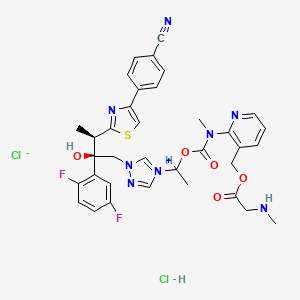

Isavuconazonium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isavuconazonium chloride is a second-generation triazole antifungal compound. It is a prodrug of isavuconazole, which means it is converted into the active form, isavuconazole, in the body. This compound is used primarily for the treatment of invasive aspergillosis and mucormycosis, serious fungal infections that can be life-threatening, especially in immunocompromised patients .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

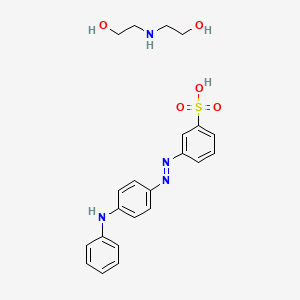

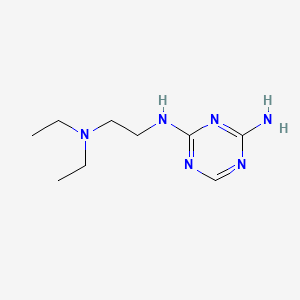

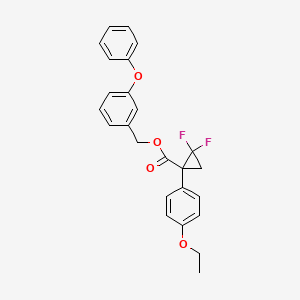

The synthesis of isavuconazonium chloride involves multiple steps, including the formation of a triazolium salt tethered to isavuconazole via an ester moiety. One of the key steps in the synthesis is the use of an anion exchange resin to introduce the HSO4 anion into the formulation of the quaternary ammonium salt . The overall yield of the process is approximately 57%, with a high-performance liquid chromatography purity of 97.25% .

Industrial Production Methods

Industrial production of this compound typically involves the use of stable intermediates and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, making it feasible for large-scale manufacturing .

Análisis De Reacciones Químicas

Types of Reactions

Isavuconazonium chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in antifungal therapies .

Aplicaciones Científicas De Investigación

Isavuconazonium chloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and reactions of triazole antifungals.

Biology: It is used to study the mechanisms of fungal infections and the body’s response to antifungal treatments.

Medicine: It is used in clinical trials and treatments for invasive fungal infections, particularly in immunocompromised patients.

Industry: It is used in the development of new antifungal drugs and formulations

Mecanismo De Acción

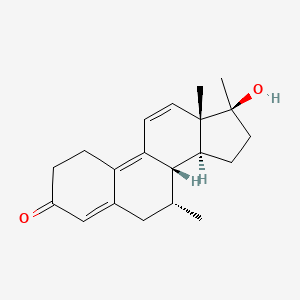

Isavuconazonium chloride exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .

Comparación Con Compuestos Similares

Similar Compounds

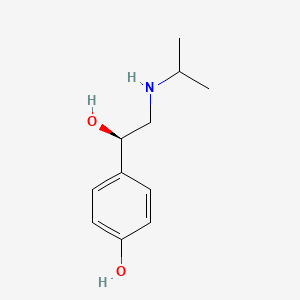

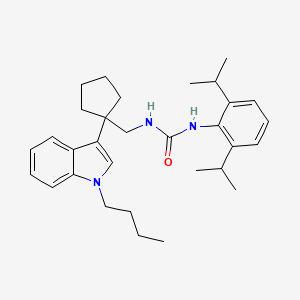

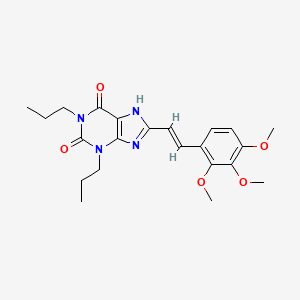

Voriconazole: Another triazole antifungal used for similar indications.

Posaconazole: A triazole antifungal with a broader spectrum of activity.

Itraconazole: A triazole antifungal used for a variety of fungal infections.

Uniqueness

Isavuconazonium chloride is unique in its high solubility in water, which allows for intravenous administration without the need for a cyclodextrin vehicle. This reduces the risk of nephrotoxicity associated with cyclodextrin .

Propiedades

Número CAS |

497235-79-7 |

|---|---|

Fórmula molecular |

C35H36Cl2F2N8O5S |

Peso molecular |

789.7 g/mol |

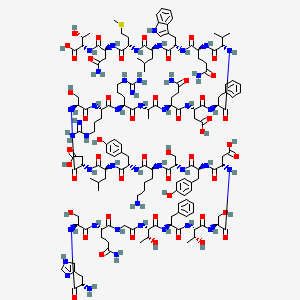

Nombre IUPAC |

[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;chloride;hydrochloride |

InChI |

InChI=1S/C35H35F2N8O5S.2ClH/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;;/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;2*1H/q+1;;/p-1/t22-,23?,35+;;/m0../s1 |

Clave InChI |

QELOMWCWBPJMAS-XFERGYADSA-M |

SMILES isomérico |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.[Cl-] |

SMILES canónico |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)